Butyl 4-(2,4-dinitrophenyl)butanoate
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Overview
Description
Butyl 4-(2,4-dinitrophenyl)butanoate is an organic compound with the molecular formula C14H18N2O6 and a molecular weight of 310.31 g/mol . This compound is characterized by the presence of a butyl ester group and a dinitrophenyl group, making it a unique ester derivative. It is commonly used in various chemical and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(2,4-dinitrophenyl)butanoate typically involves the esterification of 4-(2,4-dinitrophenyl)butanoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(2,4-dinitrophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of butyl 4-(2,4-diaminophenyl)butanoate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,4-dinitrophenyl)butanoic acid.
Reduction: Formation of butyl 4-(2,4-diaminophenyl)butanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 4-(2,4-dinitrophenyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacokinetic studies.
Mechanism of Action
The mechanism of action of Butyl 4-(2,4-dinitrophenyl)butanoate involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The ester group in the compound can also undergo hydrolysis, releasing butanol and 4-(2,4-dinitrophenyl)butanoic acid, which can further participate in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Butyl butanoate: An ester formed by the condensation of butyric acid and butanol, commonly used in the flavor industry.
Butyl 4-(2,4-diaminophenyl)butanoate: A reduced derivative of Butyl 4-(2,4-dinitrophenyl)butanoate, with amino groups instead of nitro groups.
Uniqueness
This compound is unique due to the presence of both butyl ester and dinitrophenyl groups, which impart distinct chemical reactivity and properties. The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
butyl 4-(2,4-dinitrophenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-2-3-9-22-14(17)6-4-5-11-7-8-12(15(18)19)10-13(11)16(20)21/h7-8,10H,2-6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSVONOUJQLKRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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